10-Deacetyl-7,10-dimethylbaccatin III

Description

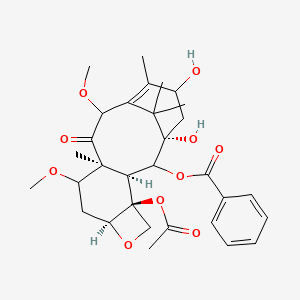

Structure

3D Structure

Properties

Molecular Formula |

C31H40O10 |

|---|---|

Molecular Weight |

572.6 g/mol |

IUPAC Name |

[(1S,3S,4S,7S,10S)-4-acetyloxy-1,15-dihydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C31H40O10/c1-16-19(33)14-31(36)26(40-27(35)18-11-9-8-10-12-18)24-29(5,25(34)23(38-7)22(16)28(31,3)4)20(37-6)13-21-30(24,15-39-21)41-17(2)32/h8-12,19-21,23-24,26,33,36H,13-15H2,1-7H3/t19?,20?,21-,23?,24+,26?,29+,30-,31+/m0/s1 |

InChI Key |

MGJMLMORVVDLIU-PCJVYFSWSA-N |

Isomeric SMILES |

CC1=C2C(C(=O)[C@]3([C@@H](C([C@@](C2(C)C)(CC1O)O)OC(=O)C4=CC=CC=C4)[C@@]5(CO[C@H]5CC3OC)OC(=O)C)C)OC |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |

Origin of Product |

United States |

Natural Occurrence and Bioprocesses of 10 Deacetylbaccatin Iii, a Precursor Scaffold

Isolation and Extraction Methodologies for Taxane (B156437) Precursors from Taxus Species

The extraction and purification of 10-deacetylbaccatin III from Taxus biomass is a critical first step in the pharmaceutical production chain. Various methods have been developed and optimized to maximize yield and purity.

Traditional methods for extracting taxanes from Taxus species typically involve solid-liquid extraction using organic solvents. A common laboratory-scale method involves shaking ground yew needles with methanol (B129727) at ambient temperature overnight. acs.orgresearchgate.net The process generally includes the following steps:

Extraction : Powdered plant material is mixed with a solvent, such as methanol or ethanol (B145695), and agitated for an extended period. acs.orgpatsnap.com

Concentration : The solvent is removed, often using rotary evaporation, to yield a crude residue. acs.org

Preliminary Purification : The crude extract is often subjected to liquid-liquid extraction to remove interfering substances like lipids and pigments. brieflands.com

While effective, these conventional methods are often characterized by long extraction times and high consumption of organic solvents. researchgate.netscispace.com

Table 1: Comparison of Conventional Solvent Extraction Parameters

| Parameter | Description | Reference |

| Plant Material | Ground and dried needles of Taxus species | acs.org |

| Solvent | Methanol, 50-80% ethanol, or 70% acetone | acs.orgpatsnap.com |

| Extraction Time | Typically overnight or for several hours (e.g., 8 hours) | acs.orgpatsnap.com |

| Temperature | Ambient or slightly elevated (e.g., 40-50°C) | patsnap.comgoogle.com |

| Post-Extraction | Filtration, vacuum concentration, and further purification | patsnap.comgoogle.com |

To overcome the limitations of conventional techniques, several advanced extraction methods have been developed, offering reduced extraction times, lower solvent consumption, and improved efficiency. researchgate.net

Microwave-Assisted Extraction (MAE) : This technique utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. acs.orgacs.org Studies have shown that MAE can achieve comparable taxane recovery to conventional methods in a significantly shorter time (e.g., 7-10 minutes vs. 16-24 hours) and with less solvent. acs.orgnih.govmdpi.com Optimal conditions for MAE of taxanes often involve using solvents like 95% ethanol or a 90% methanol-water mixture at elevated temperatures (e.g., 85-95°C). acs.orgacs.orgnih.gov The ratio of biomass to solvent and the moisture content of the plant material are critical parameters for maximizing recovery. acs.orgacs.org

Supercritical Fluid Extraction (SFE) : SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov Supercritical CO2 is non-toxic, non-flammable, and environmentally benign. nih.gov By manipulating pressure and temperature, the solvating power of the fluid can be precisely controlled, allowing for selective extraction of taxanes. nih.govresearchgate.net The addition of a co-solvent, such as ethanol, is often necessary to enhance the extraction efficiency of polar compounds like taxanes. researchgate.netgoogle.com

Ultrasound-Assisted Extraction (UAE) : UAE utilizes the energy of ultrasonic waves to create cavitation in the solvent, disrupting the plant cell walls and enhancing the release of intracellular compounds. researchgate.netmdpi.com This method can significantly reduce extraction time and improve yields compared to traditional maceration. mdpi.com

Table 2: Overview of Advanced Extraction Methods for Taxanes

| Extraction Method | Principle | Advantages | Key Parameters | Reference |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating of the solvent and plant matrix. | Reduced extraction time and solvent consumption. | Solvent type, temperature, time, biomass-to-solvent ratio. | acs.orgacs.orgnih.gov |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as a selective solvent. | Environmentally friendly, tunable selectivity, preserves thermolabile compounds. | Pressure, temperature, co-solvent type and concentration. | nih.govresearchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls and enhance mass transfer. | Increased efficiency, reduced processing time. | Ultrasonic power, frequency, time, temperature, solvent. | researchgate.netmdpi.com |

Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, multi-step enrichment and purification strategies are essential to isolate 10-deacetylbaccatin III to the high purity required for pharmaceutical use.

Solid-Phase Extraction (SPE) : SPE is commonly used for the initial clean-up of crude extracts. acs.orgresearchgate.net The extract is passed through a solid sorbent (e.g., C18 or silica), which retains certain compounds while allowing others to pass through. By using a sequence of different solvents, taxanes can be selectively eluted, separating them from more polar or non-polar impurities. acs.orgbrieflands.com

Chromatography : Various chromatographic techniques are employed for the fine purification of 10-deacetylbaccatin III.

High-Speed Counter-Current Chromatography (HSCCC) : This is a liquid-liquid partition chromatography technique that has been successfully used for the separation and purification of 10-deacetylbaccatin III from crude extracts of Taxus chinensis needles, achieving purities of over 98%. nih.gov

Column Chromatography : Macroporous resins are often used to enrich taxoids from extracts. mdpi.comgoogle.com Subsequent purification is typically achieved using normal-phase or reversed-phase high-performance liquid chromatography (HPLC). patsnap.combrieflands.com A combination of Diaion® HP-20 absorbent followed by silica-based SPE has been shown to significantly increase the yield of 10-deacetylbaccatin III compared to traditional methods. brieflands.com

Centrifugal Partition Chromatography (CPC) : This technique has also been applied for the purification of 10-deacetylbaccatin III, utilizing different solvent systems to achieve separation. google.com

Crystallization : After chromatographic purification, crystallization is often the final step to obtain high-purity 10-deacetylbaccatin III. google.com Antisolvent recrystallization, where a solvent in which taxanes are soluble (e.g., methanol) and an antisolvent in which they are insoluble (e.g., water) are used, is an effective purification method. mdpi.com

Biosynthetic Pathways Leading to the 10-Deacetylbaccatin III Core Structure

The biosynthesis of 10-deacetylbaccatin III is a complex, multi-step process involving a cascade of enzymatic reactions. nih.govnih.gov The pathway begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.gov

Formation of the Taxane Skeleton : The pathway is initiated by the enzyme taxadiene synthase (TS), which catalyzes the cyclization of GGPP to form the parent hydrocarbon of the taxane family, taxa-4(5),11(12)-diene. nih.govnih.gov

Hydroxylation and Acylation Reactions : Following the formation of the taxane core, a series of cytochrome P450 hydroxylases and acyltransferases modify the skeleton at various positions. This includes hydroxylations at C5, C10, C2, C9, C7, and C13, and acylations. nih.govoup.com

Formation of 10-deacetylbaccatin III : A series of transformations, including hydroxylations and the action of taxane-2α-O-benzoyl transferase (TBT), leads to the formation of 10-deacetylbaccatin III. nih.gov

Conversion to Baccatin (B15129273) III : The final step in the formation of the immediate precursor to many semi-synthetic taxanes is the acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III to form baccatin III. This reaction is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). wikipedia.orgnih.govnih.gov

Significant research has focused on characterizing the enzymes involved in taxane biosynthesis, with a particular interest in 10-deacetylbaccatin III 10-O-acetyltransferase (DBAT) due to its critical role in the pathway.

Function : DBAT catalyzes the transfer of an acetyl group from acetyl-CoA to the C10 hydroxyl group of 10-deacetylbaccatin III, yielding baccatin III and coenzyme A (CoA). wikipedia.orgwikipedia.org This enzyme is considered a key rate-limiting step in the biosynthesis of paclitaxel (B517696). nih.gov

Cloning and Expression : The cDNA clone for DBAT has been isolated from Taxus cuspidata and functionally expressed in Escherichia coli. pnas.orgfrontiersin.org This has enabled the production of the recombinant enzyme for further characterization and for use in microbial cell factories to produce baccatin III. nih.govfrontiersin.org

Enzyme Characteristics : The recombinant DBAT from Taxus is a monomeric protein with a calculated molecular weight of approximately 49 kDa. nih.govpnas.orgnih.gov It exhibits optimal activity at a pH of around 7.5. nih.gov Kinetic studies have determined the Michaelis-Menten constants (Km) for its substrates, with values of approximately 10 µM for 10-deacetylbaccatin III and 8 µM for acetyl-CoA. nih.gov The enzyme is highly regiospecific for the 10-hydroxyl group of the taxane core. nih.govnih.gov DBAT has also been identified and characterized from endophytic fungi that live in association with Taxus trees. nih.gov

Table 3: Properties of 10-deacetylbaccatin III 10-O-acetyltransferase (DBAT)

| Property | Description | Reference |

| Enzyme Commission (EC) Number | 2.3.1.167 | wikipedia.org |

| Systematic Name | acetyl-CoA:taxan-10β-ol O-acetyltransferase | wikipedia.org |

| Substrates | 10-deacetylbaccatin III, Acetyl-CoA | wikipedia.orgwikipedia.org |

| Products | Baccatin III, Coenzyme A (CoA) | wikipedia.orgwikipedia.org |

| Source | Taxus species (e.g., T. cuspidata), Endophytic fungi | nih.govpnas.org |

| Molecular Weight | ~49 kDa | nih.govnih.gov |

| Optimal pH | ~7.5 | nih.gov |

| Km (10-deacetylbaccatin III) | ~10 µM | nih.gov |

| Km (Acetyl-CoA) | ~8 µM | nih.gov |

The Elusive Compound: An Exploration of 10-Deacetyl-7,10-dimethylbaccatin III

Despite significant interest in the intricate biosynthesis of taxanes, a class of potent anti-cancer compounds, detailed scientific information specifically concerning this compound remains largely unavailable in public research databases and scientific literature. While its structural name suggests a derivative of the well-studied paclitaxel precursor, 10-deacetylbaccatin III, dedicated research on this particular dimethylated variant is not readily found.

The parent compound, 10-deacetylbaccatin III, is a naturally occurring diterpenoid found in various species of the yew tree (Taxus) researchgate.netresearchgate.netusbio.net. It serves as a crucial starting material for the semi-synthesis of the widely used chemotherapy drugs paclitaxel and docetaxel (B913) researchgate.netusbio.net. The biosynthesis of these complex molecules within the yew tree involves a cascade of enzymatic reactions, many of which have been the subject of extensive molecular and genetic investigation nih.govnih.govmdpi.com.

Natural Occurrence and Bioprocesses of the Precursor Scaffold: 10-Deacetylbaccatin III

The journey to understanding the potential origins of a compound like this compound begins with its precursor, 10-deacetylbaccatin III. This compound is isolated from the needles and other parts of yew trees, making it a renewable resource for the production of essential medicines researchgate.netresearchgate.net.

The formation of 10-deacetylbaccatin III is a multi-step process within the plant, involving a series of hydroxylations and acylations of the basic taxane skeleton. A key final step in the formation of another important precursor, baccatin III, is the acetylation of 10-deacetylbaccatin III at the C10 position. This reaction is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) igem.orgnih.govwikipedia.org.

Molecular Cloning and Functional Expression of Taxane Biosynthesis Enzymes

Significant strides have been made in identifying and characterizing the genes and enzymes responsible for the taxane biosynthetic pathway. Researchers have successfully cloned and expressed several key enzymes, including those involved in the early stages of taxane ring formation and the later tailoring steps nih.govnih.govnih.gov. This work has often involved isolating genetic material from Taxus cell cultures and expressing the corresponding enzymes in host organisms like E. coli or yeast to study their function nih.govnih.govnih.gov.

Investigation of Catalytic Mechanisms and Substrate Specificity

Studies on enzymes like DBAT have provided insights into their catalytic mechanisms and what molecules they can act upon (substrate specificity) igem.orgnih.govwikipedia.org. Understanding these properties is crucial for metabolic engineering efforts aimed at improving the production of taxanes in microbial or plant-based systems. However, these investigations have primarily focused on the naturally occurring substrates and products within the paclitaxel pathway. There is no readily available research detailing the enzymatic or synthetic processes that would lead to the specific methylation at both the C7 and C10 positions of 10-deacetylbaccatin III to form this compound.

Synthetic and Semisynthetic Strategies for 10 Deacetyl 7,10 Dimethylbaccatin Iii and Analogous Taxoids

Semisynthetic Approaches from 10-Deacetylbaccatin III to Downstream Taxane (B156437) Drugs

The semisynthesis of major anticancer drugs like paclitaxel (B517696) and docetaxel (B913) from 10-deacetylbaccatin III is a cornerstone of taxane chemistry. mdpi.com The general pathway involves a multi-step chemical conversion that transforms the 10-DAB core into the final, pharmacologically active compound. The primary challenge lies in the selective manipulation of the various hydroxyl groups present on the baccatin (B15129273) scaffold, particularly those at the C-7, C-10, and C-13 positions.

The conversion of 10-DAB to baccatin III, the immediate precursor for paclitaxel side-chain attachment, is a key initial step. This transformation requires the selective acetylation of the C-10 hydroxyl group. mdpi.comnih.gov Following this, the crucial N-benzoylphenylisoserine side chain (for paclitaxel) or a related side chain (for docetaxel) is attached to the C-13 hydroxyl group. nih.gov This entire process hinges on a carefully orchestrated series of functional group transformations and the use of protective groups to ensure regioselectivity.

Strategies for Functional Group Transformations and Protecting Group Manipulations on the Baccatin III Scaffold

The successful semisynthesis of taxanes from 10-DAB is fundamentally dependent on the ability to selectively protect and deprotect the hydroxyl groups at various positions on the baccatin III core. The hydroxyl groups at C-7 and C-10 exhibit different reactivity, which can be exploited for selective functionalization. Generally, the C-10 hydroxyl group is more reactive and less sterically hindered than the C-7 hydroxyl group, allowing for its selective acylation or silylation. researchgate.net

A common strategy involves the following key transformations:

Selective Protection of C-7: The C-7 hydroxyl group is typically protected first to prevent its reaction in subsequent steps. Silyl (B83357) ethers, such as the triethylsilyl (TES) group, are frequently employed for this purpose due to their stability under the conditions required for C-10 modification and their selective removability later in the synthesis.

Acylation of C-10: With the C-7 position blocked, the C-10 hydroxyl group can be acylated, most commonly acetylated using acetic anhydride (B1165640) or a similar reagent, to yield a 7-protected baccatin III derivative. mdpi.com

Side-Chain Attachment at C-13: The protected baccatin III core is then coupled with a suitably protected β-lactam or oxazoline (B21484) precursor of the desired side chain. This esterification reaction attaches the side chain to the sterically hindered C-13 hydroxyl group.

Deprotection: Finally, the protecting groups at C-7 and on the side chain are removed under specific conditions to yield the final taxane drug.

This sequence of functional group manipulations ensures that the complex architecture of the final drug is assembled with the correct regiochemistry and stereochemistry.

Directed Synthesis of 10-Deacetyl-7,10-dimethylbaccatin III

The directed synthesis of the specific analog, this compound, from 10-DAB requires a departure from the standard acetylation pathway. Instead of acylation, this synthesis necessitates the regioselective methylation of the hydroxyl groups at both the C-7 and C-10 positions. While a direct, one-pot dimethylation of 10-DAB is challenging due to the differing reactivities of the hydroxyl groups, a plausible synthetic route can be devised based on established taxane chemistry principles.

A stepwise approach would likely be employed. Given the higher reactivity of the C-10 hydroxyl, one strategy would involve its selective methylation first, followed by the methylation of the more hindered C-7 hydroxyl group. Alternatively, a protecting group strategy could be used where the C-7 hydroxyl is protected, the C-10 hydroxyl is methylated, the C-7 protecting group is removed, and then the C-7 hydroxyl is methylated. A third approach could involve simultaneous protection of both the C-7 and C-10 hydroxyls with groups that can be later converted to methyl ethers, although this is less common.

Regioselective Alkylation/Methylation of Hydroxyl Groups at C-7 and C-10

Achieving regioselective methylation at the C-7 and C-10 positions requires careful control of reaction conditions and reagent choice. The inherent steric and electronic differences between the two secondary hydroxyl groups form the basis for this selectivity. The C-10 hydroxyl is generally more accessible and nucleophilic than the C-7 hydroxyl, making it the preferential site for reactions with electrophiles like methylating agents under kinetically controlled conditions.

To achieve the desired 7,10-dimethyl product, a synthetic chemist might first selectively methylate the C-10 position. The resulting 10-methyl-10-deacetylbaccatin III could then be subjected to more forcing conditions to methylate the less reactive C-7 position. The success of such a strategy depends heavily on the use of appropriate protecting groups and the optimization of the methylation reaction itself.

Protecting groups are indispensable tools in taxane synthesis, enabling chemists to mask reactive sites while modifying others. The choice of protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. highfine.com

Silyl Ethers : Silyl ethers are among the most widely used protecting groups for the hydroxyl functions on the baccatin scaffold. highfine.comharvard.edu Their popularity stems from their ease of introduction, stability to a range of non-acidic and non-fluoride-based reagents, and their tunable lability.

Triethylsilyl (TES) and tert-Butyldimethylsilyl (TBS) are commonly used to protect the C-7 hydroxyl. nih.gov They are typically introduced by reacting the taxane with the corresponding silyl chloride (e.g., TESCl, TBSCl) in the presence of a base like imidazole. harvard.edu

The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. The relative stability towards acid hydrolysis follows the order: TMS < TES < TBS < TIPS < TBDPS. highfine.com This differential stability allows for selective deprotection. For example, a TES group can often be removed while a more robust TBS group on the same molecule remains intact.

Deprotection is typically achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or acidic conditions (e.g., HF-pyridine). masterorganicchemistry.com

Trichloroethoxycarbonyl (Troc) Group : The 2,2,2-trichloroethoxycarbonyl (Troc) group is another valuable protecting group for hydroxyls in taxane chemistry. It is introduced by reacting the alcohol with 2,2,2-trichloroethyl chloroformate (Troc-Cl). researchgate.net

The Troc group is particularly useful because it is stable under both acidic and basic conditions that are often used to remove other protecting groups like silyl ethers or esters.

Its key advantage is its unique deprotection condition: reductive cleavage. The Troc group is selectively removed using zinc dust in the presence of acetic acid or other reducing agents, which leaves most other functional groups, including esters and silyl ethers, untouched. researchgate.net

The intermediate 7,10-DiTroc-10-deacetylbaccatin III is a known compound, highlighting the utility of the Troc group for the simultaneous protection of both the C-7 and C-10 hydroxyls, which is essential in the synthesis of docetaxel and its analogs.

| Protecting Group | Abbreviation | Common Reagent for Introduction | Key Features & Stability | Common Deprotection Reagents |

|---|---|---|---|---|

| Triethylsilyl Ether | TES | TESCl, Imidazole | Good stability; more labile to acid than TBS. | HF, TBAF |

| tert-Butyldimethylsilyl Ether | TBS/TBDMS | TBSCl, Imidazole | Bulky, provides greater stability to acid than TES. | HF, TBAF |

| 2,2,2-Trichloroethoxycarbonyl | Troc | Troc-Cl, Pyridine | Stable to acid and base; orthogonal to silyl ethers. | Zn, Acetic Acid |

The methylation of sterically hindered secondary alcohols, such as those at C-7 and C-10 of 10-DAB, requires carefully optimized conditions to achieve good yields and avoid side reactions. Key variables in the optimization process include the choice of methylating agent, the base, the solvent, and the reaction temperature.

Methylating Agents : Methyl iodide (MeI) and dimethyl sulfate (B86663) ((Me)₂SO₄) are the most common electrophiles used for O-methylation. juniperpublishers.com Methyl iodide is generally more reactive and is often preferred in laboratory-scale synthesis. juniperpublishers.com

Bases : A strong, non-nucleophilic base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. Sodium hydride (NaH) is a common choice, as it irreversibly deprotonates the alcohol. Another classic and effective method, particularly for poly-hydroxylated compounds like sugars, is the Purdie methylation , which employs silver(I) oxide (Ag₂O) with methyl iodide. reddit.com The silver ion coordinates to the hydroxyl group, increasing its acidity and facilitating deprotonation, while also acting as a halide scavenger to drive the reaction forward.

Solvents and Temperature : Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used to dissolve the taxane substrate and facilitate the reaction. The reaction temperature may need to be elevated to overcome the steric hindrance at the C-7 position, but this also increases the risk of side reactions.

Optimization would involve systematically varying these parameters to find the ideal balance that favors the formation of the desired 7,10-dimethyl product over mono-methylated or other decomposition products.

Derivatization and Analog Generation from the 10-Deacetylbaccatin III Scaffold

The 10-deacetylbaccatin III scaffold is a versatile platform for the generation of a vast library of taxane analogs. By modifying the functional groups at C-7, C-10, and C-13, chemists can systematically probe the structure-activity relationships (SAR) of taxanes. This exploration is aimed at discovering new compounds with improved properties, such as enhanced potency, better water solubility, or the ability to overcome drug resistance mechanisms. nih.gov

Derivatization strategies often involve:

Modification at C-10 : Replacing the acetyl group of baccatin III with different acyl or alkyl groups. The synthesis of this compound is an example of such a modification, where an acetyl group is replaced by a methyl group.

Modification at C-7 : Introducing various substituents at the C-7 position can significantly impact the molecule's interaction with biological targets and its pharmacokinetic properties.

Side-Chain Modification : While the baccatin core is essential, the side chain at C-13 is critical for biological activity. Synthesizing analogs with novel side chains attached to the 10-DAB core is a major area of research.

Ring System Alterations : More complex modifications can involve reactions that alter the taxane's core ring structure itself, leading to novel taxoid skeletons.

Through these derivatization efforts, the 10-DAB molecule serves not only as a precursor to established drugs but also as a foundational building block for the discovery of next-generation anticancer agents.

Chemical Modification at C-7 and C-10 Positions for Novel Taxoid Structures

The baccatin III core, particularly at the C-7 and C-10 positions, presents strategic sites for chemical modification to generate novel taxoid structures with potentially enhanced biological activities. The hydroxyl groups at these positions can be selectively protected, deprotected, and functionalized to explore structure-activity relationships (SAR). nih.govresearchgate.net The selective acylation or silylation of the C-10 hydroxyl group of 10-deacetylbaccatin III (10-DAB) is a common initial step, which then facilitates the straightforward protection of the C-7 hydroxyl group. researchgate.net

Research has shown that appropriate modifications at the C-7 and C-10 positions of docetaxel analogues can be a promising approach for developing unique anticancer compounds. nih.gov For instance, a series of novel docetaxel analogues were designed and synthesized with alterations at these positions, with some compounds exhibiting higher inhibitory activity than Paclitaxel against several cancer cell lines. nih.gov The introduction of different acyl groups at the C-10 position is a key strategy. The C-7 hydroxyl group of 10-DAB is often selectively protected with a triethylsilyl (TES) group, allowing for subsequent modifications at other positions before targeting the C-10 hydroxyl. nih.gov

Furthermore, modifications at the C-10 position have been shown to significantly influence cytotoxicity against multidrug-resistant (MDR) cancer cell lines. nih.gov This effect is often attributed to the effective inhibition of the binding of these new taxoids to P-glycoprotein, a key protein responsible for MDR. nih.gov While derivatization at C-7 can lead to less bioactive taxoids, modifications at the C-10 position may or may not alter the bioactivity, making it a critical site for investigation. nih.gov For example, the synthesis of a taxane analogue with a succinate (B1194679) group at the C-10 position of Paclitaxel was shown to reduce interactions with P-glycoprotein. acs.org

The strategic modification of these sites is summarized in the table below, illustrating common protecting groups and functionalizations used in the synthesis of novel taxoids.

| Position | Modification Type | Reagents/Conditions | Purpose |

| C-7 | Silylation (Protection) | Triethylsilyl chloride (TESCl), imidazole | Selective protection to allow modification at other sites. nih.gov |

| C-10 | Silylation (Protection) | Silylating agents | Highly selective protection of the C-10 hydroxyl group. researchgate.net |

| C-10 | Acylation | Acyl chlorides, anhydrides | Introduction of various functional groups to modulate activity. nih.gov |

| C-7 & C-10 | Methylation | Methyl iodide, sodium hydride | Creation of analogues like the precursor for Cabazitaxel (B1684091). google.com |

| C-10 | Deacetylation | Hydrazine (N₂H₄·H₂O) | Selective removal of the acetyl group to yield a free hydroxyl for further modification. nih.gov |

Integration into Complex Taxane Synthesis (e.g., Cabazitaxel)

The compound 10-deacetylbaccatin III (10-DAB), a precursor isolated from the needles of the European yew tree (Taxus baccata), is the crucial starting material for the semisynthesis of several complex taxanes, including the second-generation taxane Cabazitaxel. researchgate.netdrugbank.combuffalo.edunih.gov Cabazitaxel was specifically developed to overcome resistance to other taxanes like docetaxel. researchgate.netnih.gov

The synthesis of Cabazitaxel from 10-DAB involves a multi-step process where the key transformation is the introduction of two methoxy (B1213986) groups at the C-7 and C-10 positions of the baccatin core, effectively creating a 7,10-dimethyl derivative. google.comresearchgate.net This structural difference—methoxy groups in Cabazitaxel versus hydroxyl groups in docetaxel—is central to its clinical efficacy. researchgate.net

A general synthetic route to Cabazitaxel from 10-DAB can be outlined as follows:

Selective Protection : The synthesis begins with the selective protection of the hydroxyl groups at the C-7 and C-10 positions of 10-DAB. google.com

Side Chain Attachment : The C-13 hydroxyl group is then esterified with a protected side chain. A common strategy involves a condensation reaction with an oxazolidine (B1195125) carboxylic acid side chain. google.com

Methylation : The crucial methylation step is carried out. Under basic conditions (e.g., sodium hydride) and using a methylating agent (e.g., methyl iodide), the hydroxyl groups at C-7 and C-10 are converted to methoxy groups. google.com

Deprotection : Finally, the protecting groups on the side chain are removed to yield Cabazitaxel. google.com

The table below details the key stages in the integration of the 10-DAB core into the synthesis of Cabazitaxel.

| Step | Transformation | Key Reagents | Intermediate Formed |

| 1 | Protection of C-7 and C-10 hydroxyls | Protecting agents (e.g., trichloroethyl chloroformate) | 7,10-diprotected-10-deacetylbaccatin III google.com |

| 2 | Protection of C-13 hydroxyl | Protecting agents | 7,10,13-triprotected-10-deacetylbaccatin III |

| 3 | Removal of C-7 and C-10 protecting groups | Deprotection agents | 13-protected-10-deacetylbaccatin III |

| 4 | Methylation of C-7 and C-10 hydroxyls | Methyl iodide, Sodium hydride | 13-protected-7,10-di-O-methyl-10-deacetylbaccatin III google.com |

| 5 | Removal of C-13 protecting group | Deprotection agents | 7,10-di-O-methyl-10-deacetylbaccatin III |

| 6 | Condensation with side chain | Oxazolidine carboxylic acid side chain | Protected Cabazitaxel google.com |

| 7 | Final Deprotection | Acidic conditions | Cabazitaxel google.com |

Biochemical Interactions and in Vitro Pharmacological Studies of the 10 Deacetylbaccatin Iii Scaffold and Its Modified Derivatives

Studies on Enzyme-Substrate Interactions in Taxane (B156437) Metabolism

The metabolism of taxanes is a complex biosynthetic process involving numerous enzymatic steps. A critical reaction is the conversion of 10-deacetylbaccatin III to baccatin (B15129273) III, a key step in the path to synthesizing paclitaxel (B517696). nih.govnih.gov This transformation is catalyzed by the enzyme 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT). nih.gov

Research has successfully characterized the DBAT enzyme from both Taxus plants and taxol-producing endophytic fungi, such as Lasiodiplodia theobromae. nih.govnih.gov The enzyme specifically facilitates the transfer of an acetyl group from acetyl-coenzyme A to the C-10 hydroxyl group of the 10-DAB taxane ring. nih.gov Studies using crude extracts from Taxus baccata roots demonstrated that this acetylation is strictly dependent on the presence of 10-DAB as the substrate. nih.gov The purified recombinant DBAT enzyme from fungal sources has been shown to be capable of catalyzing this reaction, confirming its role and mechanism. nih.gov

Beyond acetylation at the C-10 position, other enzymatic modifications of the 10-DAB scaffold have been explored. Soil-isolated bacterial strains, including Rhodococcus sp. and Stenotrophomonas maltophilia, have been found to possess enzymes capable of deacetylating 10-DAB at the C-4 position. nih.gov Whole cells of Rhodococcus sp. can convert 10-DAB into 4,10-dideacetylbaccatin III (4,10-DDAB) with high efficiency. nih.gov Interestingly, the enzyme purified from Stenotrophomonas maltophilia showed high specificity for 10-DAB and was not effective on paclitaxel or baccatin III, highlighting the specific nature of these enzyme-substrate interactions. nih.gov

In Vitro Biological Activity Screening of Taxane Scaffolds and Analogs

While 10-deacetylbaccatin III is primarily known as a precursor, it and its analogs possess inherent biological activity. The mechanism of action, however, can differ significantly from its more complex derivatives like paclitaxel. nih.gov In vitro studies comparing 10-DAB to paclitaxel revealed that while both can induce cell cycle arrest in the G2/M phase, the effect is much less pronounced for 10-DAB. nih.gov Unlike paclitaxel, 10-DAB treatment does not significantly alter cellular morphology, suggesting it does not share the same potent microtubule-stabilizing effect. nih.gov

Further investigation into the biochemical pathways affected by 10-DAB showed that it induces less phosphorylation of key signaling proteins like Raf-1, ERK1/2, and Bcl-2 when compared to paclitaxel. researchgate.net This indicates that the side chain present in paclitaxel, which is absent in 10-DAB, plays a crucial role in its potent cytotoxic activity. researchgate.net

Screening of modified derivatives has yielded compounds with significant cytotoxicity. A series of new taxoids derived from 14-beta-hydroxy-10-deacetylbaccatin III demonstrated excellent activity against several human cancer cell lines, including ovarian (A121), non-small-cell lung (A549), colon (HT-29), and breast (MCF-7) cancer cells. nih.gov Several of these analogs exhibited subnanomolar IC50 values, proving to be more potent than both paclitaxel and docetaxel (B913) in these assays. nih.gov These studies underscore how modifications to the core 10-DAB scaffold can dramatically influence biochemical activity.

| Compound Class | Target Cancer Cell Lines | Observed Potency (IC50 Values) | Reference |

|---|---|---|---|

| Derivatives of 14-beta-hydroxy-10-deacetylbaccatin III | Human Ovarian (A121), Lung (A549), Colon (HT-29), Breast (MCF-7) | Subnanomolar; severalfold to 1 order of magnitude more potent than paclitaxel and docetaxel. | nih.gov |

| 10-Deacetylbaccatin III (10-DAB) | Human Breast Cancer (MCF-7) | Inhibited cell proliferation by 44.8% at 5.446 µg/mL after 24h. | mdpi.com |

The therapeutic potential of the 10-deacetylbaccatin III scaffold extends beyond oncology. Studies have assessed its activity against protozoan parasites, identifying it as a promising antiprotozoal agent. Specifically, 10-DAB has been shown to be effective against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov

In vitro experiments revealed that 10-DAB selectively inhibits the growth of L. donovani intracellular amastigotes within murine macrophages, with a half-maximal inhibitory concentration (IC50) of 70 nM. nih.gov A key advantage of 10-DAB is its selectivity; concentrations as high as 5 µM did not affect the host macrophages. nih.gov This contrasts sharply with paclitaxel, which was toxic to the host cells at a much lower concentration of 20 nM. nih.gov The compound also inhibited the growth of L. donovani promastigotes, though at higher concentrations. nih.gov The mechanism appears to be distinct from that of paclitaxel, involving only a slight arrest of the parasite's cell cycle in the G2/M phase. nih.gov

| Compound | Target | Activity (IC50) | Host Cell Toxicity (J774 Macrophages) | Reference |

|---|---|---|---|---|

| 10-Deacetylbaccatin III | L. donovani intracellular amastigotes | 70 nM | No effect up to 5 µM | nih.gov |

| Paclitaxel (Control) | L. donovani intracellular amastigotes | Not specified for amastigotes, but inhibited promastigotes at micromolar concentrations | Toxic at 20 nM | nih.gov |

Cellular Uptake and Metabolism Studies of Taxane Derivatives

Understanding how taxane derivatives are taken up by cells and subsequently metabolized is crucial for evaluating their therapeutic potential. While detailed pharmacokinetic studies on 10-Deacetyl-7,10-dimethylbaccatin III are not widely available, research on related derivatives provides insight into these processes.

Studies on the cellular interactions of 10-DAB have shown that it can influence membrane dynamics. Treatment of HeLa cells with 10-DAB resulted in faster "kiss and run" dynamics of caveolae, which are small invaginations of the plasma membrane involved in cellular transport and signaling. researchgate.net This suggests an interaction with cellular uptake mechanisms that may differ from those of other taxanes.

The metabolism of 10-DAB within cellular systems has been leveraged for biotechnological production of its derivatives. Whole-cell biotransformation systems using genetically engineered Escherichia coli that express the DBAT enzyme have been developed. nih.gov In this system, E. coli cells take up externally supplied 10-DAB and convert it into baccatin III, demonstrating that the compound can cross cellular membranes and interact with intracellular enzymes. nih.gov Furthermore, pharmacokinetic assessments of novel 10-DAB derivatives, such as IDN 5390, have been conducted in animal models to evaluate their properties following both oral and intravenous administration, providing foundational data for their potential clinical development. mdpi.com

Future Directions in Research on 10 Deacetyl 7,10 Dimethylbaccatin Iii and Taxane Chemistry

Exploration of Novel Semisynthetic Strategies for Advanced Taxane (B156437) Derivatives

Semisynthesis, which utilizes naturally derived precursors, remains a cornerstone of taxane production. nih.gov Future research in this area is geared towards exploring novel semisynthetic strategies to create advanced taxane derivatives with improved pharmacological properties. This includes the development of new taxoids with modifications to the baccatin (B15129273) skeleton and the phenylisoserine (B1258129) side chain to enhance potency, particularly against drug-resistant cancers. tandfonline.com Researchers are also investigating the synthesis of taxane-based multidrug resistance (MDR) reversal agents. nih.gov These efforts involve designing and synthesizing novel compounds that can overcome the mechanisms by which cancer cells evade the effects of chemotherapy. nih.govresearchgate.net The development of next-generation taxanes with superior potency and the ability to overcome MDR is a key focus, as these compounds are critical for creating more effective cancer therapies. nih.gov

Biotechnological Innovations for Enhanced Production of Precursor Taxanes (e.g., plant cell culture)

The limited availability of taxanes from their natural source, the yew tree, has driven the development of biotechnological production methods. nih.gov Plant cell culture has emerged as a promising and sustainable alternative for producing paclitaxel (B517696) and its precursors. nih.govsemanticscholar.orgscilit.com Future research in this area is focused on several key innovations. One major goal is to enhance the productivity of taxane biosynthesis in cell cultures through metabolic engineering and the optimization of culture conditions. nih.govresearchgate.netub.edu This includes identifying and overexpressing genes that encode for rate-limiting enzymes in the taxane biosynthetic pathway. researchgate.net Additionally, researchers are exploring the use of elicitors to stimulate the production of taxanes in cell cultures. nih.govub.edu The development of high-yielding, genetically stable cell lines is a critical objective for making this technology commercially viable on a large scale. ub.edu These biotechnological advancements hold the potential to provide a consistent and environmentally friendly supply of precursor taxanes for the synthesis of life-saving drugs.

Advanced Mechanistic Studies on Taxane-Target Interactions at the Molecular Level

Taxanes exert their anticancer effects by interacting with microtubules, which are essential components of the cell's cytoskeleton. researchgate.netnih.gov While the general mechanism of action is understood, future research aims to delve deeper into the molecular intricacies of taxane-target interactions. Advanced computational modeling and structural biology techniques are being employed to gain a more precise understanding of the taxane binding site on β-tubulin. researchgate.net Researchers are also investigating how different taxane analogs interact with microtubules and how these interactions influence microtubule dynamics and stability. nih.gov Furthermore, studies are exploring other potential mechanisms of action for taxanes, including their effects on signaling pathways involved in cell proliferation and survival. nih.gov A more detailed molecular understanding of these interactions will facilitate the rational design of new taxane derivatives with enhanced efficacy and reduced side effects.

Design and Synthesis of Taxane Analogues with Improved Chemical and Biological Profiles

A significant focus of future taxane research is the design and synthesis of novel analogues with improved chemical and biological properties. dovepress.com Key goals include enhancing water solubility to eliminate the need for problematic formulation agents, overcoming multidrug resistance, and improving the therapeutic index. tandfonline.comdovepress.com Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural modifications affect a compound's activity. nih.gov Researchers are synthesizing and evaluating a wide range of taxane analogues with modifications at various positions on the core structure. nih.govresearchgate.net The development of "smart taxanes," which can be selectively delivered to tumor tissues, is another exciting area of research. tandfonline.com These efforts are aimed at creating a new generation of taxane-based drugs that are more effective, better tolerated, and capable of addressing the challenges of current cancer chemotherapy. nih.gov

Q & A

Q. How can oxidation risks during storage and handling be mitigated?

- Methodological Answer :

- Store lyophilized samples under argon at -80°C, with desiccants to prevent hydrolysis.

- Add antioxidants (e.g., BHT) to stock solutions and monitor degradation via UPLC at 0, 6, and 12 months .

- Characterize degradation products using HRMS to identify vulnerable functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.